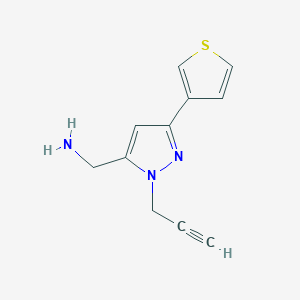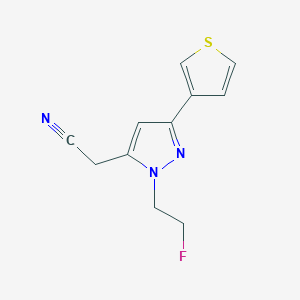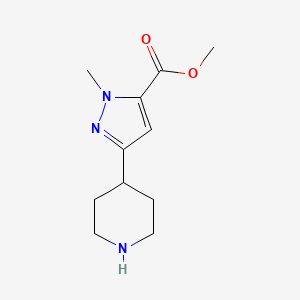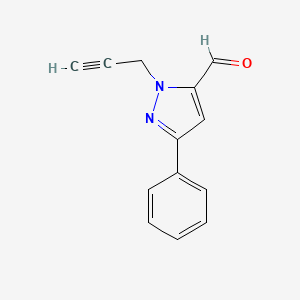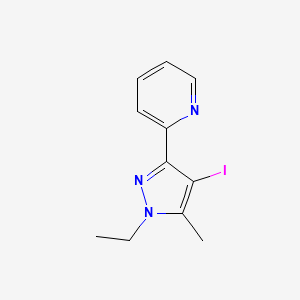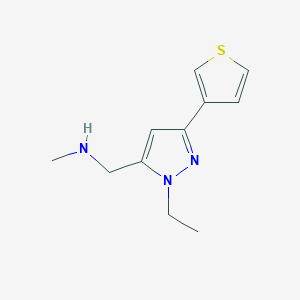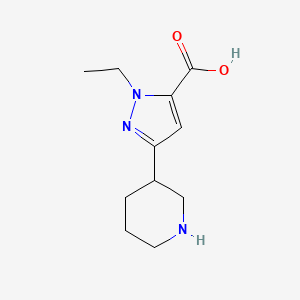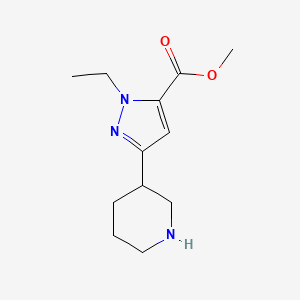![molecular formula C9H14N2OS B1479702 (2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol CAS No. 2092097-62-4](/img/structure/B1479702.png)
(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
THP-M is an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the synthesis of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX-2, THP-M can reduce inflammation and pain.
Biochemical and Physiological Effects
THP-M has been shown to possess anti-inflammatory and analgesic properties. It has also been shown to reduce the production of the pro-inflammatory cytokines TNF-α and IL-6. Additionally, THP-M has been shown to inhibit the growth of certain cancer cells, including breast, lung, and colon cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of using THP-M for laboratory experiments is its ability to selectively target COX-2. This allows researchers to study the effects of COX-2 inhibition without the need for other compounds. Additionally, THP-M is relatively easy to synthesize and purify. However, its solubility in water is limited, which can be a limitation when conducting certain experiments.
Future Directions
The potential applications of THP-M are far-reaching and there are many potential future directions for research. One possibility is to investigate its potential as an anti-cancer agent. Additionally, further research could be conducted to explore its potential as an anti-inflammatory and analgesic agent. Additionally, further research could be conducted to explore its potential as an anti-bacterial and anti-viral agent. Finally, more research could be conducted to investigate its potential as an immunomodulatory agent.
Scientific Research Applications
THP-M has been used in a variety of scientific research applications, such as enzyme-linked immunosorbent assays (ELISAs), cell-based assays, and immunoassays. It has also been used as a ligand for the detection of proteins and other molecules. Additionally, THP-M has been used in the development of new drugs and therapeutic agents.
Properties
IUPAC Name |
(2-ethyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-2-11-9(5-12)7-6-13-4-3-8(7)10-11/h12H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEMKKIIUGYQDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CSCCC2=N1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


